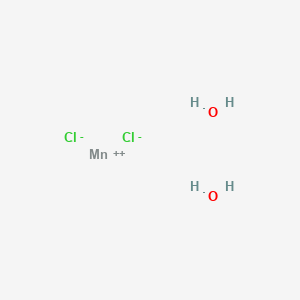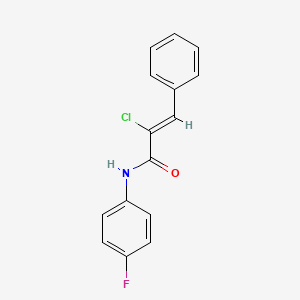
芘-4,5-氧化物
描述
Pyrene-4,5-oxide is a member of phenanthrenes.
科学研究应用
生物系统中的形成和代谢
芘-4,5-氧化物已被确认为芘和苯并[a]芘等多环烃的微粒体代谢物。这些环氧化物的形成,例如芘 4,5-氧化物,涉及大鼠肝微粒体孵育系统中的 NADPH 依赖性混合功能氧化酶 (Grover, Hewer, & Sims, 1972)。此外,这些环氧化物可以重排并与各种化合物反应,生成不同的衍生物,突出了它们的生化转化潜力。
微生物作用下的芘降解
微生物物种降解芘,生成芘顺式和反式-4,5-二氢二醇,证明了微生物在分解多环芳烃中的作用。研究此类微生物途径对于理解环境生物修复过程至关重要 (Heitkamp, Freeman, Miller, & Cerniglia, 1988).
化学氧化和合成应用
芘及其衍生物,包括芘 4,5-氧化物,可以在温和条件下氧化生成二酮或四酮,展示了它们在化学合成中的用途 (Hu, Zhang, & Harris, 2005)。这为有机化学中创造复杂分子开辟了途径。
环境和健康影响
对包括 4,5-氧化物在内的各种苯并[a]芘氧化物的致癌性在小鼠皮肤上的研究突出了接触这些化合物对健康的风险。了解它们的致癌潜力对于环境和公共卫生安全至关重要 (Levin 等,1976).
先进材料应用
芘-4,5-氧化物衍生物在石墨烯等材料的分散中具有潜在应用。例如,4-(芘-1-基)丁烷-1-磺酸钠已显示出增强水性还原氧化石墨烯分散体的稳定性,表明其在纳米技术和材料科学中的用途 (Heard 等,2019).
属性
CAS 编号 |
37496-00-7 |
|---|---|
产品名称 |
Pyrene-4,5-oxide |
分子式 |
C16H10O |
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |
InChI |
InChI=1S/C16H10O/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16(12)17-15/h1-8,15-16H |
InChI 键 |
RJCXKHSGIOKCID-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2 |
同义词 |
pyrene 4,5-oxide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1198566.png)


![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)
![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1198578.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)